

Application Notes and Protocols for Glucose Uptake Assay Using Fasentin

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Compound of Interest

Compound Name: *Fasentin*

Cat. No.: *B1672066*

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Introduction

Glucose uptake is a fundamental cellular process, and its dysregulation is a hallmark of various diseases, including cancer. The facilitative glucose transporters, particularly GLUT1 and GLUT4, are key mediators of glucose entry into cells. **Fasentin**, a small molecule inhibitor, has been identified as a potent blocker of these transporters, making it a valuable tool for studying glucose metabolism and a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing **Fasentin** in a 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) based glucose uptake assay.

Mechanism of Action of Fasentin

Fasentin is a novel inhibitor of glucose transport that functions by blocking glucose uptake.[1] Virtual docking studies with a homology model of the glucose transport protein GLUT1 have shown that **Fasentin** interacts with a unique site in the intracellular channel of this protein.[1] It has been shown to inhibit both GLUT1 and GLUT4 transporters.[2] This inhibition of glucose transport can sensitize cancer cells to death receptor stimuli, highlighting a potential mechanism for its anti-cancer effects.[1]

Quantitative Data: Fasentin Inhibition

The inhibitory effect of **Fasentin** on cell growth and glucose uptake has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Cell Line	Assay Type	IC50 (μM)	Reference
L6 myoblasts (GLUT4)	Glucose Uptake	68	--INVALID-LINK--
MDA-MB-231	Cell Growth (MTT)	26.3 ± 4.8	--INVALID-LINK--
MCF7	Cell Growth (MTT)	34.7 ± 4.0	--INVALID-LINK--
HeLa	Cell Growth (MTT)	31.9 ± 1.4	--INVALID-LINK--
HMEC	Cell Growth (MTT)	27.9 ± 14.5	--INVALID-LINK--
HUVEC	Cell Growth (MTT)	27.6 ± 3.7	--INVALID-LINK--
BAEC	Cell Growth (MTT)	42.7 ± 9.5	--INVALID-LINK--
HGF	Cell Growth (MTT)	111.2 ± 27.0	--INVALID-LINK--

Experimental Protocols

Protocol: 2-NBDG Glucose Uptake Assay Using Fasentin

This protocol describes a cell-based assay to measure glucose uptake using the fluorescent glucose analog 2-NBDG and to assess the inhibitory effect of **Fasentin**. This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

- Cell line of interest (e.g., HeLa, MCF7)
- Complete cell culture medium
- **Fasentin** (stock solution in DMSO)
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

- Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer
- Phosphate-Buffered Saline (PBS)
- Black, clear-bottom 96-well plates
- Fluorescence microplate reader, fluorescence microscope, or flow cytometer
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding:
 - Seed cells into a black, clear-bottom 96-well plate at a density of $2-5 \times 10^4$ cells per well in 100 μ L of complete culture medium.
 - Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Glucose Starvation (Optional but Recommended):
 - After overnight incubation, gently aspirate the culture medium.
 - Wash the cells once with 100 μ L of warm, glucose-free DMEM or KRB buffer.
 - Add 100 μ L of glucose-free medium to each well and incubate for 1-2 hours at 37°C. This step enhances the uptake of 2-NBDG.
- **Fasentin** Treatment:
 - Prepare serial dilutions of **Fasentin** in glucose-free medium from your stock solution. A final concentration range of 10 μ M to 100 μ M is a good starting point. Include a vehicle control (DMSO) at the same final concentration as in the highest **Fasentin** treatment.
 - Aspirate the glucose-free medium from the wells.
 - Add 90 μ L of the prepared **Fasentin** dilutions or vehicle control to the respective wells.
 - Incubate for 1-2 hours at 37°C.

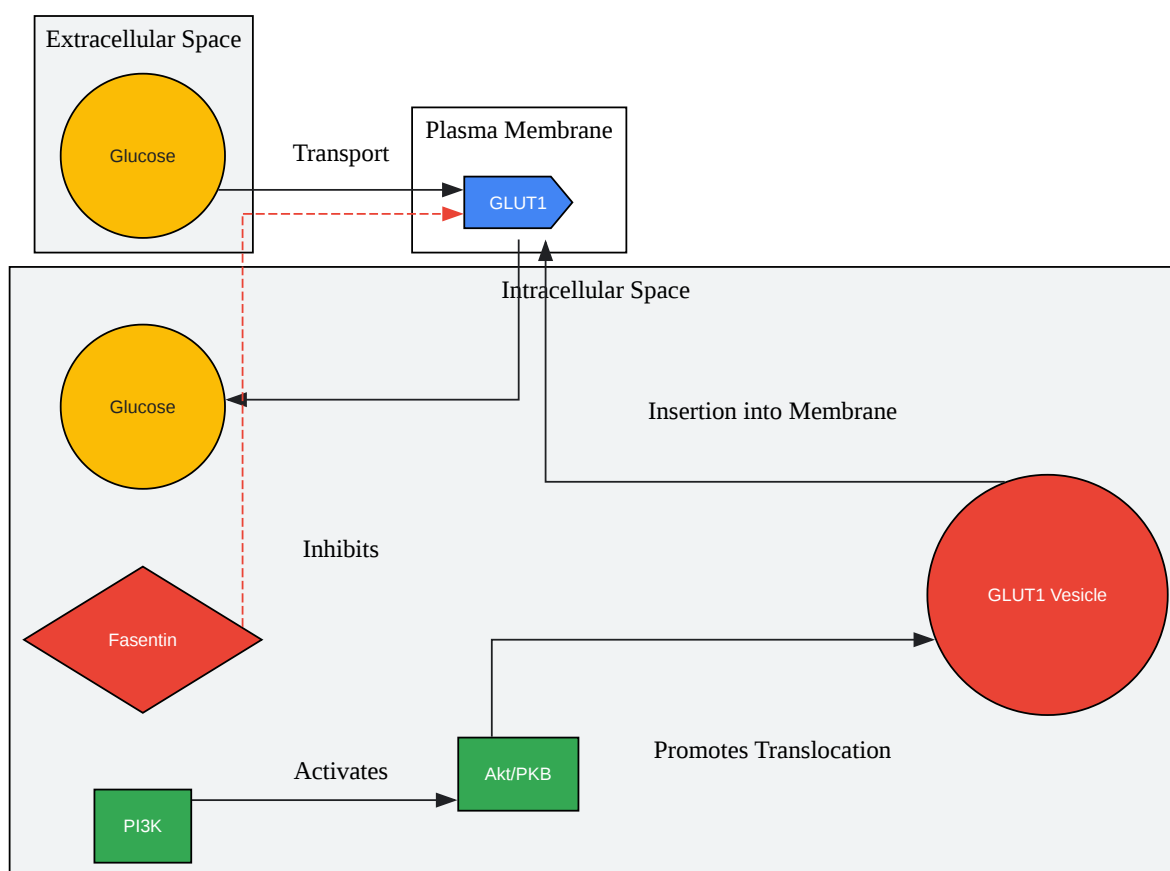
- 2-NBDG Incubation:
 - Prepare a working solution of 2-NBDG in glucose-free medium. A final concentration of 50-100 μ M is commonly used.
 - Add 10 μ L of the 2-NBDG working solution to each well (for a final volume of 100 μ L).
 - Incubate the plate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell line.
- Termination of Uptake and Washing:
 - Aspirate the 2-NBDG containing medium.
 - Wash the cells twice with 100 μ L of ice-cold PBS to remove extracellular 2-NBDG.
- Fluorescence Measurement:
 - Add 100 μ L of PBS or a suitable assay buffer to each well.
 - Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
 - Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope or analyze individual cells by flow cytometry.

Data Analysis:

- Subtract the background fluorescence (wells with no cells).
- Normalize the fluorescence intensity of each well to the cell number (e.g., by using a DNA-binding dye like Hoechst or by performing a parallel cell viability assay like MTT).
- Calculate the percentage of glucose uptake inhibition by **Fasentin** compared to the vehicle control.
- Plot the percentage of inhibition against the **Fasentin** concentration to determine the IC₅₀ value.

Visualizations

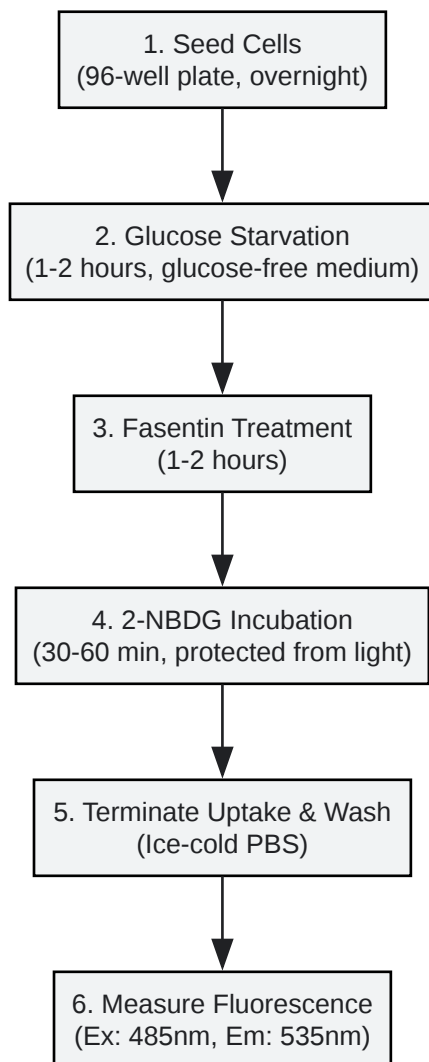
Signaling Pathway of GLUT1-Mediated Glucose Uptake



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Caption: GLUT1-mediated glucose uptake and its inhibition by **Fasentin**.

Experimental Workflow for the 2-NBDG Glucose Uptake Assay



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Caption: Workflow of the 2-NBDG glucose uptake assay with **Fasentin**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
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